Phenylacetaldehyde

Catalog No.
S539469
CAS No.
122-78-1
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetaldehyde

CAS Number

122-78-1

Product Name

Phenylacetaldehyde

IUPAC Name

2-phenylacetaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

DTUQWGWMVIHBKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC=O

solubility

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 80% ethanol (in ethanol)

Synonyms

Phenylacetaldehyde; NSC 406309; NSC-406309; NSC406309

Canonical SMILES

C1=CC=C(C=C1)CC=O

The exact mass of the compound Phenylacetaldehyde is 120.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; insoluble in water; soluble in oils, propylene glycol1 ml in 2 ml 80% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of phenylacetaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylacetaldehyde (CAS 122-78-1) is a highly reactive, enolizable aromatic aldehyde characterized by a phenyl ring attached to an acetaldehyde core. Industrially, it serves as a critical electrophilic building block and intermediate in the synthesis of agrochemicals (such as the pyrethroid insecticide Resmethrin), pharmaceuticals, and complex polymers where it functions as a rate-controlling additive . In the flavor and fragrance sectors, it is valued for its intense, piercing green-floral olfactory profile, acting as the primary volatile for hyacinth and narcissus accords [1]. Its procurement value is fundamentally tied to the presence of its highly labile alpha-methylene protons, which enable a diverse range of aldol condensations, Michael additions, and Strecker degradation pathways that are chemically inaccessible to non-enolizable aromatic aldehydes [2].

Substituting Phenylacetaldehyde with its stabilized acetal analog (Phenylacetaldehyde Dimethyl Acetal, PADMA) or its lower homolog (Benzaldehyde) frequently results in synthetic failure or altered formulation kinetics. While PADMA offers superior oxidative stability during storage, its acetal functional group is inert to nucleophilic attack under neutral or basic conditions, strictly preventing single-step condensation reactions without prior acidic hydrolysis[1]. Conversely, substituting with Benzaldehyde eliminates the alpha-methylene group entirely, completely blocking enolate-driven pathways such as specific aldol condensations or its role as a direct phenylalanine Strecker degradation model [2]. Consequently, for workflows requiring immediate electrophilic reactivity, Schiff base formation, or exact biomimetic degradation modeling, the free, unmodified Phenylacetaldehyde is an absolute procurement requirement [3].

Enolizable Reactivity for Alpha-Substitution Workflows

Phenylacetaldehyde possesses highly labile alpha-methylene protons, allowing it to readily form enolates and participate in alpha-substitution reactions. In direct contrast, Benzaldehyde lacks alpha protons and is strictly incapable of enolization or subsequent aldol-type self-condensation under standard basic conditions [1]. This structural distinction dictates precursor selection: workflows targeting beta-phenyl-substituted derivatives or complex Michael acceptors must utilize Phenylacetaldehyde, as Benzaldehyde will only undergo Cannizzaro reactions or act solely as an electrophile without alpha-carbon nucleophilicity[2].

Evidence DimensionAlpha-proton availability and enolization capacity
Target Compound DataPhenylacetaldehyde (Contains reactive alpha-CH2; readily forms enolates)
Comparator Or BaselineBenzaldehyde (0 alpha protons; strictly non-enolizable)
Quantified DifferenceBinary reactivity divergence (enol-driven alpha-substitution vs. strictly electrophilic behavior)
ConditionsStandard basic conditions for aldol condensation

Procurement of Phenylacetaldehyde is mandatory for synthetic routes requiring an enolizable aromatic aldehyde to build complex carbon frameworks.

Immediate Electrophilic Availability vs. Acetal Surrogates

In formulation and synthesis, Phenylacetaldehyde provides an immediately available, highly reactive carbonyl carbon for nucleophilic attack. When reacted with primary amines, such as methyl anthranilate, it spontaneously forms stable Schiff bases at room temperature without catalysts [1]. Its common procurement substitute, Phenylacetaldehyde Dimethyl Acetal (PADMA), requires aggressive acidic hydrolysis to unmask the reactive aldehyde [2]. This mandatory deprotection step for PADMA not only adds process time but also introduces acidic conditions that can degrade sensitive downstream targets or alter the olfactory profile in fragrance compounding .

Evidence DimensionConditions required for nucleophilic condensation (e.g., Schiff base formation)
Target Compound DataPhenylacetaldehyde (Spontaneous reaction at ambient temperature, neutral pH)
Comparator Or BaselinePADMA (Requires aqueous acid and elevated temperature for deprotection prior to reaction)
Quantified DifferenceElimination of the deprotection step and avoidance of acidic reagents
ConditionsCondensation with primary amines (e.g., methyl anthranilate)

Utilizing the free aldehyde streamlines industrial synthesis and formulation by enabling single-step, catalyst-free condensation reactions.

Exact Precursor Suitability in Strecker Degradation and Maillard Modeling

In food chemistry and wine oxidation research, Phenylacetaldehyde is the exact, direct Strecker degradation product of the amino acid phenylalanine. Kinetic studies utilizing Py-GC-MS and FTIR demonstrate that enolized Phenylacetaldehyde undergoes free radical-initiated oxidative cleavage to generate benzaldehyde and other secondary metabolites [1]. Substituting Phenylacetaldehyde with generic aldehydes or phenylpyruvic acid in oxidative models skews the kinetic accumulation data and misrepresents the specific affinity toward Aldehyde Reactive Polyphenols (ARPs) observed in actual wine and food matrices [2].

Evidence DimensionKinetic accuracy in phenylalanine degradation modeling
Target Compound DataPhenylacetaldehyde (Exact Strecker aldehyde; yields accurate matrix accumulation rates)
Comparator Or BaselineGeneric aldehydes or phenylpyruvic acid (Altered reaction kinetics and ARP binding affinities)
Quantified DifferenceDirect 1:1 biomimetic modeling vs. skewed secondary reaction rates
ConditionsOxidative Py-GC-MS and FTIR thermal degradation models

Analytical chemists and flavor researchers must procure the exact Strecker aldehyde to ensure reproducible, matrix-accurate kinetic data in oxidation studies.

Unattenuated Olfactory Impact in Fine Fragrance Formulation

While PADMA is often procured to mitigate the oxidative lability of Phenylacetaldehyde, this stabilization comes at the cost of immediate olfactory impact. Phenylacetaldehyde delivers an intense, piercing green-floral (hyacinth) top note due to its high volatility and immediate receptor availability [1]. PADMA, conversely, presents a more subdued, earthy profile and relies on gradual hydrolysis to release the aldehyde, fundamentally altering the evaporation curve and initial impact of the fragrance [2]. For formulations requiring an immediate, luminous floral burst, the free aldehyde cannot be quantitatively matched by the delayed-release kinetics of the acetal [3].

Evidence DimensionInitial olfactory impact and volatility curve
Target Compound DataPhenylacetaldehyde (Immediate, high-intensity piercing green-floral top note)
Comparator Or BaselinePADMA (Delayed release, subdued initial earthy/mushroom profile)
Quantified DifferenceImmediate vs. time-delayed volatility and receptor binding
ConditionsFine fragrance top-note compounding

Formulators must select the free aldehyde when the product specifications demand an immediate, high-impact floral top note rather than a sustained base note.

Synthesis of Pyrethroid Insecticides and Agrochemicals

Phenylacetaldehyde is the essential enolizable building block for the commercial synthesis of Resmethrin and related agrochemicals, where its alpha-carbon reactivity is required to construct the target molecular framework.

Schiff Base Stabilization in Fine Perfumery

Ideal for direct, catalyst-free condensation with methyl anthranilate to form intensely colored, stable Schiff bases, providing specific green-floral notes without the need for acidic deprotection of acetal precursors [1].

Kinetic Modeling of Wine and Food Oxidation

The mandatory standard for analytical chemists studying the Strecker degradation of phenylalanine, allowing for precise tracking of free radical oxidative cleavage and Aldehyde Reactive Polyphenol (ARP) interactions in Maillard reaction models [2].

Polymerization Rate Control in Polyesters

Utilized as a specific, reactive additive in the synthesis of polyesters, where its unique lability and aldehyde reactivity function to control polymerization rates and modify final polymer properties [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS]
Solid
Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 g/mol

Monoisotopic Mass

120.057514874 g/mol

Boiling Point

195 °C
195.0 °C

Heavy Atom Count

9

Density

1.023-1.045

LogP

1.78
1.78 (LogP)
1.78

Appearance

Solid powder

Melting Point

120.5 - 121.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U8J5PLW9MR

GHS Hazard Statements

Aggregated GHS information provided by 1707 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (77.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (96.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (77.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

122-78-1

Metabolism Metabolites

Phenylacetaldehyde is a known human metabolite of fentanyl.

Wikipedia

Phenylacetaldehyde
Desmosterol

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzeneacetaldehyde: ACTIVE

Dates

Last modified: 08-15-2023

Interaction pattern of histidine, carnosine and histamine with methylglyoxal and other carbonyl compounds

Raheleh Ghassem Zadeh, Varoujan Yaylayan
PMID: 33933976   DOI: 10.1016/j.foodchem.2021.129884

Abstract

The ability of histidine to scavenge sugar-derived 1,2-dicarbonyl compounds was investigated using aqueous methanolic model systems containing histidine or histamine in the presence of glucose, methylglyoxal, or glyoxal. The samples were prepared either at room temperature (RT) or at 150 °C and analyzed using ESI-qTOF-MS/MS and isotope labeling technique. Replacing glucose with [U-
C
]glucose allowed the identification of glucose carbon atoms incorporated in the products. Various sugar-generated carbonyl compounds ranging in size from C1 to C6 were captured by histidine or histamine. The majority of the fragments incorporated were either C3 or C2 units originating from glyoxal (C2) or methylglyoxal (C3). The ESI-qTOF-MS/MS analysis indicated that histamine could react with either of the two carbonyl carbons of methylglyoxal utilizing the α-amino group and/or the imidazolium moiety. Furthermore, when histidine was added to 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generating model system, it completely suppressed the formation of PhIP due to scavenging of phenylacetaldehyde.


The Use of Sour and Sweet Whey in Producing Compositions with Pleasant Aromas Using the Mold

Kamila Szudera-Kończal, Kamila Myszka, Piotr Kubiak, Małgorzata A Majcher
PMID: 32865406   DOI: 10.1021/acs.jafc.0c03979

Abstract

Fermented products with a pleasant aroma and with strong honey, rose, and fruit odor notes were developed through the biotransformation of a medium containing sour or sweet whey with the addition of l-phenylalanine by the
mold. In order to obtain the strong honey-rose aroma,
strains were screened and fermentation conditions were optimized to achieve a preferable ratio (>1) of phenylacetaldehyde to 2-phenylethanol by the Ehrlich pathway. This allowed post-fermentation products with the ratio of concentrations of phenylacetaldehyde to 2-phenylethanol being 1.7:1. Additionally, the use of gas chromatography-olfactometry (GC-O) analysis and the calculation of odor activity values (OAVs) allowed 10 key odorants to be identified in post-fermentation products. The highest OAVs were found for phenylacetaldehyde with a honey odor in both sour and sweet whey cultures (3010 and 1776, respectively). In the variant with sour whey, the following compounds with the highest OAVs were 3-methyl-1-butanol (131), 3-(methylthio)-propanal (119), 3-methylbutanal (90), dimethyl trisulfide (71), 2,3-butanedione (37), and 2-phenylethanol (29). In the post-fermentation product with sweet whey, the following compounds with the highest OAVs were 3-(methylthio)-propanal (112), dimethyl trisulfide (69), and 2,3-butanedione (41).


Caffeic acid assists microwave heating to inhibit the formation of mutagenic and carcinogenic PhIP

Nana Zhang, Yanfang Chen, Yueliang Zhao, Daming Fan, Lijie Li, Bowen Yan, Guanjun Tao, Jianxin Zhao, Hao Zhang, Mingfu Wang
PMID: 32092610   DOI: 10.1016/j.foodchem.2020.126447

Abstract

The inhibitory effect of caffeic acid on the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine (PhIP) was investigated in chemical model systems under microwave heating (MW). A mechanistic study was subsequently carried out to identify the inhibitory mechanism. The results showed that both for conductive heating (CV) and MW, the inhibition of PhIP increased with the concentration of caffeic acid but decreased with the prolongation of heating time. The inhibition on PhIP under MW was always higher than under CV, which were dominated by the difference in dielectric loss (ε″). UPLC-MS analysis showed that caffeic acid releases a CO
molecule to produce 4-vinylcatechol which can form adducts with phenylacetaldehyde, thus reducing its availability for PhIP formation. The structure of adduct was characterized as 3-(3,4-dihydroxyphenyl)-2-phenylbutanal with a molecular weight of 256. The findings indicate that trapping of phenylacetaldehyde by 4-vinylcatechol is a key mechanism of caffeic acid in inhibiting PhIP formation.


RIFM fragrance ingredient safety assessment, phenylacetaldehyde, CAS Registry Number 122-78-1

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32835729   DOI: 10.1016/j.fct.2020.111658

Abstract

The existing information supports the use of this material as described in this safety assessment. The material (phenylacetaldehyde) was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. Data show that phenylacetaldehyde is not genotoxic and provide a calculated margin of exposure (MOE) > 100 for the repeated dose and developmental and reproductive toxicity endpoints. Data from phenylacetaldehyde provided a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm
for the skin sensitization endpoint. The local respiratory toxicity endpoint was completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to phenylacetaldehyde was below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoint was completed based on data and ultraviolet (UV) spectra; phenylacetaldehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; phenylacetaldehyde was not found to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) environmental standards and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]) are <1.


Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems

Raheleh Ghassem Zadeh, Varoujan Yaylayan
PMID: 31088047   DOI: 10.1021/acs.jafc.9b02286

Abstract

In situ generation of efficient carbonyl trapping agents from amino acids during food processing can be considered a useful approach to control the accumulation of harmful Maillard reaction products in food. Tryptophan is one such amino acid that can be used to generate carbonyl trapping agents. Indole, the main thermal degradation product of tryptophan, is known to react with simple aldehydes through electrophilic aromatic substitution type reactions mainly at carbon positions 2 and 3 in addition to the ring nitrogen. The ability of indole to scavenge three moles of reactive aldehydes per mole of indole such as formaldehyde, methylglyoxal, and phenylacetaldehyde was investigated using model systems containing tryptophan or indole. The model systems were either (a) heated in an aqueous solution in stainless steel reactors at specified time and temperatures and analyzed by qTOF-MS/MS or (b) directly pyrolyzed and analyzed by GC/MS using isotope labeling technique. Unlike the other aldehydes, the initial alcohol formed with phenylacetaldehyde was able to dehydrate and form an stable conjugated system with the indole. In general, indole was able to capture three moles of paraformaldehyde, three moles of methylglyoxal and three moles of phenylacetaldehyde and suppress the formation of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) generated in a model system.


Changes in Red Wine Composition during Bottle Aging: Impacts of Grape Variety, Vineyard Location, Maturity, and Oxygen Availability during Aging

Xinyi Zhang, Nikolaos Kontoudakis, Katja Šuklje, Guillaume Antalick, John W Blackman, Douglas N Rutledge, Leigh M Schmidtke, Andrew C Clark
PMID: 32066244   DOI: 10.1021/acs.jafc.9b07164

Abstract

This work investigated the influence of grape variety, vineyard location, and grape harvest maturity, combined with different oxygen availability treatments, on red wine composition during bottle aging. Chemometric analysis of wine compositional data (i.e., wine color parameters, SO
, metals, and volatile compounds) demonstrated that the wine samples could be differentiated according to the different viticultural or bottle-aging factors. Grape variety, vineyard location, and grape maturity showed greater influence on wine composition than bottle-aging conditions. For most measured wine compositional variables, the evolution patterns adopted from the viticultural factors were not altered by oxygen availability treatment. However, contrasting evolution patterns for some variables were observed according to specific viticultural factors, with examples including dimethyl sulfide, phenylacetaldehyde, maltol, and β-damascenone for vineyard locations, 2-methylbutanal, 1,4-cineole, and linalool for grape variety, and methanethiol, methional, and homofuraneol for grape maturity.


Horizontal transmission of Metarhizium anisopliae between Spoladea recurvalis (Lepidoptera: Crambidae) adults and compatibility of the fungus with the attractant phenylacetaldehyde

Selpha Opisa, Hannalene du Plessis, Komivi S Akutse, Komi K M Fiaboe, Sunday Ekesi
PMID: 30980879   DOI: 10.1016/j.micpath.2019.04.010

Abstract

The compatibility of the entomopathogenic fungus Metarhizium anisopliae ICIPE 30 which was proved to be pathogenic to adult Spoladea recurvalis, and phenylacetaldehyde (PAA) floral attractant for lepidopteran moths, was investigated under laboratory and field conditions through spatial and temporal separations. Horizontal transmission of M. anisopliae ICIPE 30 between adult S. recurvalis and the number of conidia picked up by a single moth from the autoinoculation device were also determined under laboratory tests. When freshly emerged moths were inoculated with fungal conidia ("donors") and maintained together with an equal number of untreated freshly emerged moths ("recipients") in the laboratory, they were able to transmit infection to untreated moths resulting to 76.9% mortality with an LT
value of 6.9 days. The quantity of conidia a moth could acquire and retain from the autoinoculation device in the laboratory was assessed at 0, 24, 48, and 72 h post-inoculation. The overall mean number of conidia acquired by a single moth was significantly higher immediately after exposure (0 h) (14.3 ± 2.5 × 10
) than at 24, 48, and 72 h after inoculation (F = 10.26, Df = 3,8, P = 0.003), though a single moth still retained 4.6 ± 0.9 × 10
conidia 72 h post inoculation. Laboratory results showed that PAA completely inhibited the germination of the conidia 8 days post exposure, while the conidial viability was not affected in the control treatment without PAA. Under field conditions, the inhibitory effects of PAA on conidial germination was minimized by placing it at a distance of 5-10 cm from M. anisopliae isolate ICIPE 30 conidia. There was no significant difference in conidial germination in the control treatment and in treatments where PAA was placed at 5 cm and 10 cm away from M. anisopliae isolate ICIPE 30. Conidial germination was low in the autoinoculation device that had PAA directly exposed to the fungus. PAA is therefore compatible with M. anisopliae ICIPE 30 for use in integrated management of S. recurvalis, if spatially separated 5 cm away from the fungus and could thus be combined in an autocontamination devices for the control of S. recurvalis.


Phenylacetaldehyde synthase 2 does not contribute to the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in poplar

Jan Günther, Axel Schmidt, Jonathan Gershenzon, Tobias G Köllner
PMID: 31532355   DOI: 10.1080/15592324.2019.1668233

Abstract

In response to herbivory, poplar produces among other compounds the volatile alcohol 2-phenylethanol and its corresponding glucoside 2-phenylethyl-β-D-glucopyranoside. While the free alcohol is released only upon herbivory, the glucoside accumulates also in undamaged leaves, but increases after herbivore feeding. Recently we showed that 2-phenylethanol and its glucoside are biosynthesized via separate pathways in
. The phenylacetaldehyde synthase PtAAS1 plays a central role in the
formation of herbivory-induced volatile 2-phenylethanol, while the phenylalanine decarboxylase PtAADC1 initiates a pathway responsible for the herbivory-induced production of 2-phenylethyl-β-D-glucopyranoside. Besides PtAAS1,
possesses another aromatic aldehyde synthase PtAAS2 with
enzymatic activity comparable to that of PtAAS1. However, in contrast to
, which is exclusively expressed in herbivory-damaged leaves,
was found to be expressed at constant levels in both damaged and undamaged leaves. Thus it has been hypothesized that PtAAS2 provides phenylacetaldehyde as substrate for the constitutive formation of 2-phenylethyl-β-D-glucopyranoside in undamaged
trees. By generating RNAi-mediated
knockdown plants, we show here that despite the similar activities of PtAAS1 and PtAAS2
, the latter enzyme does not contribute to the biosynthesis of 2-phenylethyl-β-D-glucopyranoside
. Based on the recent finding that phenylpyruvic acid accumulates in undamaged poplar leaves, the constitutive formation of the glucoside may now be suggested to proceed via the Ehrlich pathway, which begins with the conversion of phenylalanine into phenylpyruvic acid.


Traceability of Functional Volatile Compounds Generated on Inoculated Cocoa Fermentation and Its Potential Health Benefits

Jatziri Mota-Gutierrez, Letricia Barbosa-Pereira, Ilario Ferrocino, Luca Cocolin
PMID: 31010207   DOI: 10.3390/nu11040884

Abstract

Microbial communities are responsible for the unique functional properties of chocolate. During microbial growth, several antimicrobial and antioxidant metabolites are produced and can influence human wellbeing. In the last decades, the use of starter cultures in cocoa fermentation has been pushed to improve nutritional value, quality, and the overall product safety. However, it must be noted that unpredictable changes in cocoa flavor have been reported between the different strains from the same species used as a starter, causing a loss of desirable notes and flavors. Thus, the importance of an accurate selection of the starter cultures based on the biogenic effect to complement and optimize chocolate quality has become a major interest for the chocolate industry. This paper aimed to review the microbial communities identified from spontaneous cocoa fermentations and focused on the yeast starter strains used in cocoa beans and their sensorial and flavor profile. The potential compounds that could have health-promoting benefits like limonene, benzaldehyde, 2-phenylethanol, 2-methylbutanal, phenylacetaldehyde, and 2-phenylethyl acetate were also evaluated as their presence remained constant after roasting. Further research is needed to highlight the future perspectives of microbial volatile compounds as biomarkers to warrant food quality and safety.


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